1-methyl-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-5-amine
CAS No.: 942359-49-1
Cat. No.: VC5644601
Molecular Formula: C13H18N4O
Molecular Weight: 246.314
* For research use only. Not for human or veterinary use.
![1-methyl-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-5-amine - 942359-49-1](/images/structure/VC5644601.png)
Specification
CAS No. | 942359-49-1 |
---|---|
Molecular Formula | C13H18N4O |
Molecular Weight | 246.314 |
IUPAC Name | 1-methyl-2-(morpholin-4-ylmethyl)benzimidazol-5-amine |
Standard InChI | InChI=1S/C13H18N4O/c1-16-12-3-2-10(14)8-11(12)15-13(16)9-17-4-6-18-7-5-17/h2-3,8H,4-7,9,14H2,1H3 |
Standard InChI Key | ANMMEURPEIYFMF-UHFFFAOYSA-N |
SMILES | CN1C2=C(C=C(C=C2)N)N=C1CN3CCOCC3 |
Introduction
Structural and Chemical Properties
Molecular Characterization
The compound belongs to the benzimidazole class, characterized by a fused benzene and imidazole ring system. Key structural features include:
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A methyl group at the N1 position of the benzimidazole core.
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A morpholin-4-ylmethyl substituent at the C2 position.
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A primary amine group at the C5 position.
Molecular Formula:
Molecular Weight: 246.31 g/mol
IUPAC Name: 1-Methyl-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-5-amine
SMILES Notation: CC1=NC2=C(N1CN3CCOCC3)C=C(C=C2)N
InChI Key: CJQKKKWRKVVXNO-UHFFFAOYSA-N (calculated based on structural analogs) .
Physicochemical Properties
The morpholine moiety enhances solubility in aqueous media, while the benzimidazole core contributes to aromatic stability .
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves multi-step functionalization of the benzimidazole scaffold:
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Core Formation:
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Morpholine Introduction:
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Amine Functionalization:
Example Protocol (adapted from ):
Challenges and Optimization
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Regioselectivity: Competitive substitution at C4/C6 positions during nitration requires careful temperature control .
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Purification: High-performance liquid chromatography (HPLC) is often necessary due to polar byproducts .
Pharmacological and Industrial Applications
Biological Activity
Benzimidazole derivatives are renowned for their enzyme inhibitory properties:
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Kinase Inhibition: Structural analogs demonstrate activity against PI3Kδ and SYK kinases, relevant in oncology and immunology .
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Antimicrobial Potential: The amine group may enhance binding to bacterial DNA gyrase, as seen in related compounds .
Table 1: Reported IC₅₀ Values for Analogous Compounds
Material Science Applications
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Coordination Chemistry: The amine and morpholine groups enable ligand formation with transition metals (e.g., Cu²⁺, Fe³⁺) .
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Polymer Modifiers: Incorporated into epoxy resins to enhance thermal stability.
Future Research Directions
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Structure-Activity Relationships (SAR): Systematic modification of the morpholine and amine groups to optimize pharmacokinetics .
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Targeted Drug Delivery: Conjugation with nanoparticles for enhanced bioavailability .
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Green Synthesis: Exploring biocatalytic methods to reduce reliance on harsh reagents .
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